molecular formula C11H16BrN B159411 N-(3-bromobenzyl)-N-(tert-butyl)amine CAS No. 133042-85-0

N-(3-bromobenzyl)-N-(tert-butyl)amine

Cat. No. B159411
CAS RN: 133042-85-0
M. Wt: 242.16 g/mol
InChI Key: WFZPSZJEHGCKDJ-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(tert-butyl)amine, also known as 3-BBTBA, is an organobromine compound that has recently been used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 254.24 g/mol. 3-BBTBA has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It is also known to have potential therapeutic applications in the field of medicine, as it has been studied for its potential to act as an inhibitor of certain enzymes and its ability to interact with certain receptors in the body.

Scientific Research Applications

Applications in Asymmetric Synthesis

N-(3-bromobenzyl)-N-(tert-butyl)amine and related compounds are widely used in asymmetric synthesis, a critical process in producing enantiomerically pure substances. For instance, N-tert-butanesulfinyl imines are noted for their versatility as intermediates in the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles, and their tert-butanesulfinyl group acts as a powerful chiral directing group. This group can be conveniently removed after the addition, allowing for the efficient synthesis of various highly enantioenriched amines (Ellman, Owens, & Tang, 2002). Similarly, compounds like N-tert-butoxycarbonylation of amines are crucial for protecting the N-Boc moiety, resistant to racemization during peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Catalytic Applications and Complex Formation

N-(3-bromobenzyl)-N-(tert-butyl)amine derivatives have catalytic roles and form complexes with metals, enhancing reaction rates or altering reaction pathways. For example, zirconium complexes with amino(polyphenolic) ligands have been synthesized, showing stability under certain conditions, hinting at their potential in catalytic processes (Chartres, Dahir, Tasker, & White, 2007). The study of diiron(III) complexes with aminebis(phenoxide)-based ligands contributes to understanding magnetostructural correlations in these compounds (Weyhermüller, Wagner, & Chaudhuri, 2011).

Structural and Ligand-Based Studies

Compounds structurally related to N-(3-bromobenzyl)-N-(tert-butyl)amine have been a focal point in the synthesis of ligands and studying their properties. For instance, new tridentate ligands based on 2-tert-butyl-4-methylphenol were synthesized, leading to insights into their structural and bonding characteristics (Lazareva & Zelbst, 2021). These studies are crucial in understanding how such compounds can be used in more complex chemical systems or in the development of new materials.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPSZJEHGCKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359396
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-N-(tert-butyl)amine

CAS RN

133042-85-0
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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